1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole 1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 920117-91-5
VCID: VC4743944
InChI: InChI=1S/C17H18N2OS/c1-13-6-5-7-14(12-13)20-10-11-21-17-18-15-8-3-4-9-16(15)19(17)2/h3-9,12H,10-11H2,1-2H3
SMILES: CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2C
Molecular Formula: C17H18N2OS
Molecular Weight: 298.4

1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

CAS No.: 920117-91-5

Cat. No.: VC4743944

Molecular Formula: C17H18N2OS

Molecular Weight: 298.4

* For research use only. Not for human or veterinary use.

1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole - 920117-91-5

Specification

CAS No. 920117-91-5
Molecular Formula C17H18N2OS
Molecular Weight 298.4
IUPAC Name 1-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazole
Standard InChI InChI=1S/C17H18N2OS/c1-13-6-5-7-14(12-13)20-10-11-21-17-18-15-8-3-4-9-16(15)19(17)2/h3-9,12H,10-11H2,1-2H3
Standard InChI Key ZQRSDRSKAVFVIX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2C

Introduction

The compound 1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole represents a complex heterocyclic structure combining a benzodiazole core with a sulfanyl and phenoxy substitution. This type of compound often finds relevance in medicinal chemistry due to its potential bioactivity, including antimicrobial, antitumor, or enzyme inhibitory properties.

Synthesis Overview

While specific synthesis methods for this exact compound are not readily available in the provided data, general synthetic approaches for benzodiazoles and their derivatives involve:

  • Cyclization reactions of o-phenylenediamine with carboxylic acids or their derivatives.

  • Functionalization of the benzodiazole core via alkylation or thiolation to introduce the sulfanyl group.

  • Coupling reactions to attach the phenoxyethyl side chain.

Potential Applications

Compounds with similar structural motifs are known for their diverse biological activities:

  • Antimicrobial Activity: Benzodiazoles substituted with sulfur-containing groups have shown efficacy against bacterial and fungal strains.

  • Antitumor Properties: Sulfanyl derivatives of heterocycles have been explored as anticancer agents due to their ability to interact with DNA or inhibit specific enzymes.

  • Enzyme Inhibition: Phenoxy-substituted compounds often exhibit inhibitory effects on enzymes like tyrosine kinases or carbonic anhydrases.

Analytical Characterization

To confirm the structure and purity of such a compound, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR): Both 1H^1H and 13C^{13}C NMR spectra would provide detailed information about the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Accurate mass determination would confirm the molecular weight.

  • Infrared Spectroscopy (IR): Functional group identification through characteristic absorption bands (e.g., S-H stretch, aromatic C-H stretch).

  • Elemental Analysis: Verification of molecular composition (C, H, N, S).

TechniquePurposeExpected Outcome
NMRStructural elucidationPeaks corresponding to benzodiazole and side chains
MSMolecular weight confirmationPeak at ~284 m/z
IRFunctional group analysisBands for -S-, -O-, and aromatic groups
Elemental AnalysisComposition verificationConsistent with C16H16N2OS

Research Findings and Biological Relevance

Although no direct studies on this specific compound were found in the provided data, structurally related compounds have been extensively studied:

  • Sulfanylbenzodiazoles have demonstrated promising pharmacological profiles in preclinical studies.

  • Phenoxyethyl groups are known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

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